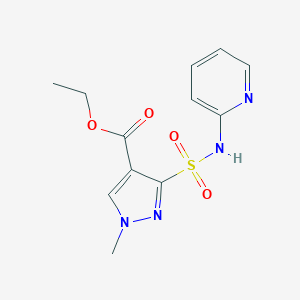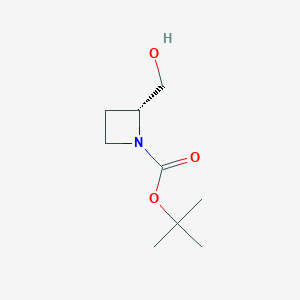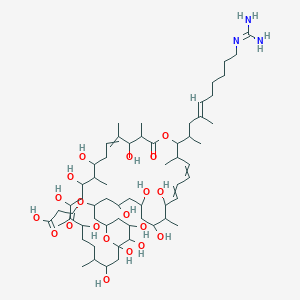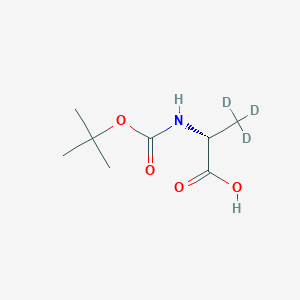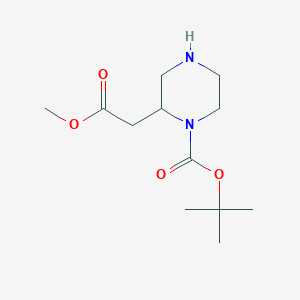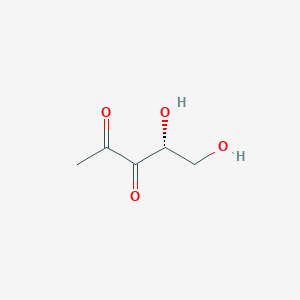
(R)-4,5-Dihydroxypentane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4,5-Dihydroxypentane-2,3-dione, also known as DHP or Dihydroxyacetone phosphate, is a key intermediate in the metabolic pathway for glucose and carbohydrate metabolism in living organisms. It is a highly reactive molecule that plays a crucial role in various biochemical processes, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Mecanismo De Acción
Dihydroxyacetone phosphate acts as a substrate for various enzymes involved in glucose metabolism, including aldolase and triosephosphate isomerase. It is also involved in the production of ATP through the glycolytic pathway and the pentose phosphate pathway.
Efectos Bioquímicos Y Fisiológicos
Dihydroxyacetone phosphate is involved in various biochemical and physiological processes, including the production of ATP, the synthesis of nucleic acids, and the production of reducing equivalents for biosynthetic processes. It also plays a role in cellular signaling and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydroxyacetone phosphate is a highly reactive molecule that can be easily manipulated in the laboratory. It is also readily available and relatively inexpensive, making it an attractive molecule for research purposes. However, its highly reactive nature can also make it difficult to work with, and it can be prone to degradation and oxidation.
Direcciones Futuras
There are numerous potential future directions for research involving dihydroxyacetone phosphate. One area of interest is the development of new therapeutic agents for metabolic disorders, such as diabetes and obesity, that target the (R)-4,5-Dihydroxypentane-2,3-dione metabolic pathway. Another potential area of research is the investigation of the role of (R)-4,5-Dihydroxypentane-2,3-dione in cancer metabolism and the development of new cancer therapies that target this pathway. Additionally, further research is needed to fully understand the biochemical and physiological effects of (R)-4,5-Dihydroxypentane-2,3-dione and its potential as a biomarker for various diseases.
Métodos De Síntesis
Dihydroxyacetone phosphate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and biological synthesis. One of the most commonly used methods for synthesizing (R)-4,5-Dihydroxypentane-2,3-dione is through the enzymatic conversion of glycerol by glycerol kinase and glycerol-3-phosphate dehydrogenase.
Aplicaciones Científicas De Investigación
Dihydroxyacetone phosphate has been extensively studied for its role in various biological processes, including glucose metabolism, energy production, and cellular signaling. It has also been investigated for its potential use in various medical applications, including as a biomarker for diabetes, as a therapeutic agent for metabolic disorders, and as a potential target for cancer therapy.
Propiedades
Número CAS |
188674-57-9 |
|---|---|
Nombre del producto |
(R)-4,5-Dihydroxypentane-2,3-dione |
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(4R)-4,5-dihydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m1/s1 |
Clave InChI |
UYTRITJAZOPLCZ-SCSAIBSYSA-N |
SMILES isomérico |
CC(=O)C(=O)[C@@H](CO)O |
SMILES |
CC(=O)C(=O)C(CO)O |
SMILES canónico |
CC(=O)C(=O)C(CO)O |
Sinónimos |
2,3-Pentanedione, 4,5-dihydroxy-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





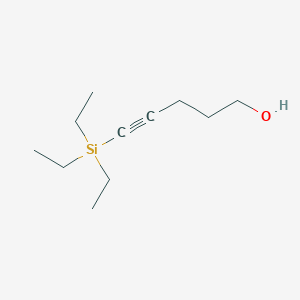

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

